MGMT/AGT Inhibition Potency: 16-Fold Superiority Over O⁶-Benzylguanine (O⁶-BG) in Cell-Free Assay
In a direct comparative in vitro assay measuring depletion of human MGMT activity, 8-aza-O⁶-benzylguanine (the target compound) exhibited an IC₅₀ of 0.038 µM, compared with 0.62 µM for the clinical prototype O⁶-benzylguanine (O⁶-BG), representing an approximately 16-fold greater inhibitory potency [1]. The assay employed purified recombinant human MGMT protein with radiolabeled methylated DNA substrate, providing a biochemically defined head-to-head comparison. The third comparator, O⁶-(4-bromothenyl)guanine (4-BTG), showed IC₅₀ 0.009 µM in the same assay, but lacked tumor selectivity in subsequent in vivo testing [1].
| Evidence Dimension | IC₅₀ for MGMT inhibition (in vitro, purified human MGMT protein) |
|---|---|
| Target Compound Data | IC₅₀ = 0.038 µM (8-aza-O⁶-benzylguanine; CAS 17756-35-3) |
| Comparator Or Baseline | IC₅₀ = 0.62 µM (O⁶-benzylguanine, O⁶-BG); IC₅₀ = 0.009 µM (O⁶-(4-bromothenyl)guanine, 4-BTG) |
| Quantified Difference | 16.3-fold more potent than O⁶-BG; 4.2-fold less potent than 4-BTG |
| Conditions | Purified recombinant human MGMT protein; radiolabeled methylated DNA substrate; in vitro biochemical assay, pH 7.4, 37°C |
Why This Matters
For researchers designing AGT depletion protocols, the 16-fold potency advantage over O⁶-BG means substantially lower compound concentrations are required to achieve complete target inactivation, reducing potential off-target effects and solvent exposure in cell-based experiments.
- [1] Reinhard J, Hull WE, von der Lieth CW, et al. Monosaccharide-Linked Inhibitors of O6-Methylguanine-DNA Methyltransferase (MGMT): Synthesis, Molecular Modeling, and Structure−Activity Relationships. Journal of Medicinal Chemistry. 2001;44(24):4050-4061. IC₅₀ values: O⁶-BG 0.62 µM, 8-aza-BG 0.038 µM, 4-BTG 0.009 µM. View Source
